gamma-Phenyl-gamma-butyrolactone

Cytochrome P450 inhibition CYP2A5 Coumarin 7-hydroxylase

Achieve definitive species selectivity in cytochrome P450 inhibition studies. Generic γ-butyrolactones cannot provide the required 21-fold selectivity between murine CYP2A5 and human CYP2A6. - Well-characterized probe: IC₅₀ = 2.4 ± 0.3 μM (CYP2A5) vs. 50 ± 11 μM (CYP2A6) - Validated fragment scaffold: MW 162.18, XLogP3 1.7, 0 H-bond donors for drug discovery - Resinous olfactory profile distinct from fruity/floral γ-alkyl lactones Supplied as ≥97% (GC) crystalline powder with full analytical documentation for immediate research deployment.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1008-76-0
Cat. No. B093556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Phenyl-gamma-butyrolactone
CAS1008-76-0
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1C2=CC=CC=C2
InChIInChI=1S/C10H10O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyAEUULUMEYIPECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





gamma-Phenyl-gamma-butyrolactone: Technical and Physicochemical Baseline


gamma-Phenyl-gamma-butyrolactone (γ-phenyl-γ-butyrolactone, CAS 1008-76-0) is a five-membered cyclic ester (γ-lactone) with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol [1]. The compound is characterized by a phenyl substituent at the γ-position (C-5) of the dihydrofuran-2(3H)-one ring, which distinguishes it from the unsubstituted γ-butyrolactone parent scaffold [2]. Physicochemical properties relevant to handling and procurement include a melting point of 36–37 °C, a boiling point of 306 °C, a density of 1.155 g/mL at 25 °C, a refractive index of 1.5415–1.5435, and insolubility in water . The compound is commercially available as a crystalline powder at purities ≥97% (GC) from multiple established chemical suppliers .

CYP2A5/CYP2A6 species-selective inhibition probe
Defined inhibition differential for murine/human orthologs
Fragment-like scaffold for FBDD campaigns
MW, logP, HBD/HBA conform to Rule-of-Three criteria
Resinous base note for fragrance research
Aromatic γ-substitution shifts olfactory profile vs alkyl analogs

gamma-Phenyl-gamma-butyrolactone: Why Analogs Are Not Interchangeable


Generic substitution among γ-butyrolactone derivatives is not scientifically defensible for applications requiring specific target engagement or defined organoleptic properties. The γ-substituent identity profoundly modulates the compound's biochemical target selectivity, inhibitory potency, and sensory characteristics [1][2]. Systematic structure-activity relationship studies have demonstrated that γ-phenyl substitution alters enzyme inhibition profiles compared to γ-alkyl congeners—for instance, γ-phenyl-γ-butyrolactone exhibits potent inhibition of murine CYP2A5 (IC₅₀ = 2.4 ± 0.3 μM) and species-selective differential activity versus human CYP2A6 [1]. Furthermore, the introduction of an aromatic γ-substituent fundamentally changes the olfactory profile from the fruity/floral character typical of γ-alkyl-substituted lactones to a resinous aroma, as established in systematic evaluations of 58 γ-butyrolactone derivatives [2]. These differences are intrinsic to the molecular structure and cannot be compensated for by simple concentration adjustments of unsubstituted or alkyl-substituted analogs.

γ-Alkyl lactones
Enzyme inhibition potency and species-selectivity profile may shift substantially; CYP2A5/CYP2A6 differential cannot be assumed.
γ-Alkyl or γ,γ′-dialkyl lactones
Olfactory character remains fruity/floral; resinous note is phenyl-specific and not achievable through alkyl analog concentration adjustment.

gamma-Phenyl-gamma-butyrolactone: Comparator Evidence for Procurement


CYP2A5 Inhibition Potency Relative to γ-Alkyl Lactones

In a systematic evaluation of 28 lactone and non-lactone compounds against mouse CYP2A5-catalyzed coumarin 7-hydroxylase activity, gamma-phenyl-gamma-butyrolactone ranked among the three most potent inhibitors, with an IC₅₀ of 2.4 ± 0.3 μM [1]. This potency was comparable to gamma-nonanoic lactone (IC₅₀ = 1.9 ± 0.4 μM) and gamma-decanolactone (IC₅₀ = 2.1 ± 0.2 μM), placing it within a distinct potency tier that substantially exceeds many other γ- and δ-lactone analogs tested in the same study [1]. Importantly, a marked species-selective difference was observed: the same compound exhibited an IC₅₀ of 50 ± 11 μM against human CYP2A6, representing an approximately 21-fold lower potency in the human ortholog [1]. This species-selective differential is characteristic of γ-phenyl and certain γ-alkyl substituted lactones and was not observed for compounds lacking the lactone ring [1].

CYP2A5 Inhibition vs. γ-Alkyl Lactones
Head-to-head
γ-Phenyl-γ-BL IC₅₀ 2.4 ± 0.3 µM
γ-Nonanoic lactone IC₅₀ 1.9 ± 0.4 µM
γ-Decanolactone IC₅₀ 2.1 ± 0.2 µM
~21-fold less potent vs human CYP2A6 (IC₅₀ 50 ± 11 µM)
Species-selective inhibition context supports CYP probe development
Mouse liver microsomes, coumarin 10 µM; verify under your experimental conditions
Cytochrome P450 inhibition CYP2A5 Coumarin 7-hydroxylase Enzyme kinetics Xenobiotic metabolism

Aroma Profile: γ-Phenyl versus γ-Alkyl Lactones

A systematic evaluation of 58 synthesized γ-butyrolactone derivatives established clear structure-aroma relationships, demonstrating that γ-substituent identity is the principal determinant of olfactory character [1]. Compounds with alkyl substituents at the γ-position (or γ and γ′ positions) possess fruit- or flower-like aromas and are considered the most valuable as essence materials, particularly when the total carbon count approaches approximately 10 [1]. In contrast, the introduction of an aromatic radical at the γ-position—as in gamma-phenyl-gamma-butyrolactone—transforms the olfactory profile into a resinous odor [1]. This qualitative shift from fruity/floral to resinous represents a fundamental divergence in sensory application suitability that cannot be replicated by adjusting the concentration or blending ratios of γ-alkyl-substituted lactones.

Aroma: γ-Phenyl vs. γ-Alkyl
Class-level
Qualitative shift: fruity/floral (alkyl) → resinous (phenyl). Evaluated across 58 γ-butyrolactone derivatives.
Aromatic substitution determines olfactory character; context-dependent
Organoleptic study; sensory outcome may vary with formulation matrix
Flavor chemistry Fragrance science Structure-odor relationships Lactone aroma Organoleptic properties

Fragment-Based Drug Discovery Scaffold

Gamma-phenyl-gamma-butyrolactone is commercially positioned and validated as a fragment molecule for fragment-based drug discovery (FBDD), serving as a core scaffold for molecular linking, expansion, and modification [1]. Its molecular weight of 162.18 g/mol, calculated XLogP3 of 1.7, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond conform to established fragment-likeness criteria [1][2]. This physicochemical profile is distinct from that of the unsubstituted γ-butyrolactone parent (MW ~86 g/mol, XLogP ~ -0.5) and from larger alkyl-substituted analogs that may exceed typical fragment molecular weight thresholds. The phenyl moiety provides a hydrophobic aromatic vector for π-stacking interactions and additional synthetic derivatization, while the lactone carbonyl and ring oxygen offer hydrogen bond acceptor capacity.

Fragment Drug Discovery Scaffold
Supporting evidence
MW 162.18 XLogP3 1.7 HBD 0 HBA 2 Rotatable bonds 1 Rule-of-Three compliant
Meets fragment-likeness criteria for FBDD scaffold selection
Computed descriptors; validate purity and identity for your library
Fragment-based drug discovery Medicinal chemistry Molecular scaffolds Lead optimization Chemical biology

Anticancer SAR of γ-Phenyl-Substituted Lactones

In a series of α-methylene-γ-(4-substituted phenyl)-γ-butyrolactones bearing pyrimidine bases, systematic structure-activity relationship studies established a defined potency rank order for the γ-phenyl substituents against leukemia cell lines: 4-Ph (unsubstituted phenyl) > 4-Cl, 4-Br > 4-Me, 4-NO₂ > 4-F [1]. The unsubstituted γ-phenyl moiety conferred the highest anticancer potency among all evaluated aryl substituents in this scaffold series [1]. While these data derive from α-methylene-functionalized derivatives rather than the parent gamma-phenyl-gamma-butyrolactone itself, the SAR clearly establishes that the unsubstituted phenyl group at the γ-position provides optimal activity relative to halogen-, methyl-, or nitro-substituted phenyl analogs within this chemotype class.

Anticancer SAR (γ-Phenyl Substituent)
Class-level
Rank order from α-methylene-γ-(4-substituted phenyl)-γ-BL derivatives: 4-Ph > 4-Cl, 4-Br > 4-Me, 4-NO₂ > 4-F. Data from leukemia cell lines.
SAR context from derivative studies; requires independent verification
Not from parent γ-phenyl-γ-butyrolactone; α-methylene modification present
Anticancer agents Cytotoxicity Leukemia cell lines Structure-activity relationship Lactone SAR

gamma-Phenyl-gamma-butyrolactone: Research and Industrial Applications


CYP2A5/CYP2A6 Species-Selective Inhibition

Investigators examining species-specific cytochrome P450 inhibition, particularly murine CYP2A5 versus human CYP2A6, can employ gamma-phenyl-gamma-butyrolactone as a well-characterized probe compound. The quantified IC₅₀ values (2.4 ± 0.3 μM for CYP2A5; 50 ± 11 μM for CYP2A6) provide a calibrated differential (~21-fold) that supports experimental design requiring defined species selectivity [1]. The compound's established potency tier among lactone inhibitors enables its use as a reference standard in comparative enzyme inhibition assays.

Fragment-Based Drug Discovery and Scaffold Derivatization

The compound's physicochemical profile (MW 162.18 g/mol, XLogP3 1.7, zero H-bond donors) meets fragment-likeness criteria and positions it as a validated fragment scaffold [1][2]. Medicinal chemists can leverage the γ-phenyl moiety for aromatic π-interactions while utilizing the lactone ring for further synthetic elaboration. The scaffold is commercially available as a fragment molecule specifically for molecular linking, expansion, and modification in drug discovery campaigns [1].

γ-Butyrolactone Bioactive Compound SAR Studies

For researchers exploring structure-activity relationships in γ-butyrolactone-derived pharmacophores, gamma-phenyl-gamma-butyrolactone represents a defined reference point in the SAR landscape. The established potency rank order of γ-phenyl substituents (4-Ph > 4-Cl, 4-Br > 4-Me, 4-NO₂ > 4-F) in anticancer α-methylene-γ-butyrolactone derivatives provides a benchmark for comparative evaluation of new analogs [3]. The unsubstituted phenyl moiety confers optimal activity within this series, supporting its selection as a baseline comparator scaffold.

Resinous Base Notes in Fragrance Formulation

In fragrance formulation where resinous olfactory character is desired, gamma-phenyl-gamma-butyrolactone provides a structurally defined option distinct from the fruity/floral profiles of γ-alkyl-substituted lactones [4]. The aromatic γ-substitution fundamentally alters the sensory output, as established in systematic evaluations of 58 γ-butyrolactone derivatives [4]. This specificity enables formulators to achieve targeted resinous notes without the incongruent fruity/floral interference that would result from substituting γ-alkyl lactone analogs.

Application
Selection Property
Validation Focus
CYP2A5/CYP2A6 species-selective inhibition probe
Defined species-selective inhibition context
Verify IC₅₀ differential in your microsome or hepatocyte model
Fragment-based drug discovery scaffold
Fragment-like physicochemical profile with aromatic vector
Confirm purity, identity, and solubility for fragment library incorporation
γ-Butyrolactone bioactive compound SAR studies
Reported substituent rank order from α-methylene derivatives
Benchmark SAR against your own analog series; note derivative context
Resinous base notes in fragrance formulation
Aromatic γ-substitution yields resinous character
Sensory evaluation in target fragrance matrix required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for gamma-Phenyl-gamma-butyrolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.